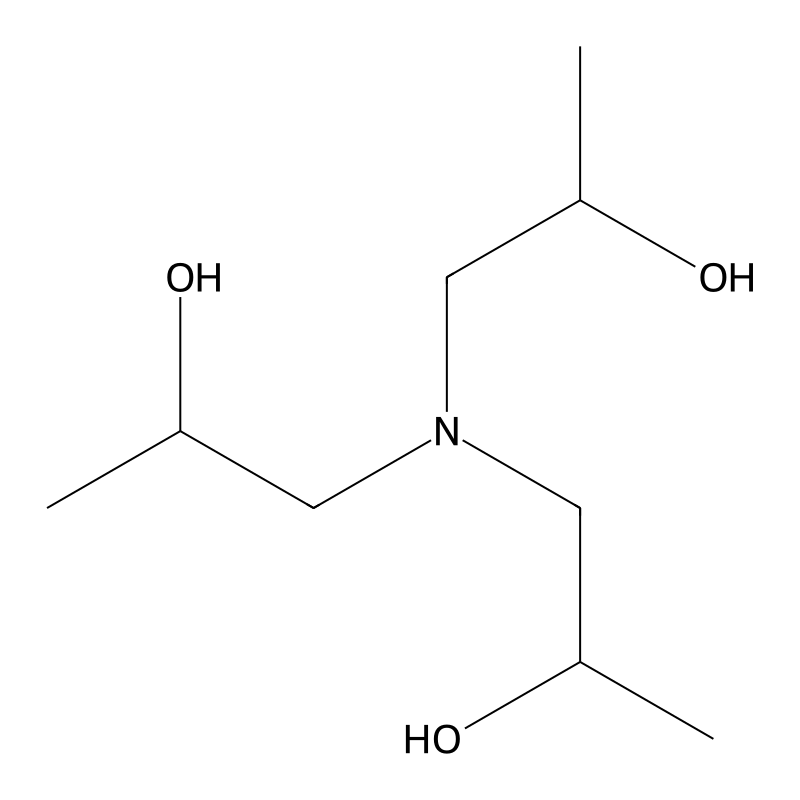

Triisopropanolamine

(CH3CHOHCH2)3N

C9H21NO3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(CH3CHOHCH2)3N

C9H21NO3

Molecular Weight

InChI

InChI Key

SMILES

solubility

4.34 M

Soluble in ethanol; slightly soluble in chloroform

Soluble in oxygenated and aromatic solvents

Solubility at 25 °C, g/100g: acetone, 450; methanol, >500; ethanol, 365; water, >500

In water, >1000 g/L at 25 °C

Solubility in water, g/100ml at 20 °C: 83 (good)

Synonyms

Canonical SMILES

Buffering Agent:

TIPA's ability to act as a weak base allows it to function effectively as a buffering agent in the pH range of 8.0 to 9.5 []. This makes it particularly useful for maintaining a stable pH environment in biological experiments, such as enzyme assays, cell culture studies, and protein purification [, ].

Surfactant and Emulsifier:

TIPA possesses amphiphilic properties, meaning it has both hydrophilic (water-loving) and hydrophobic (water-hating) regions in its molecular structure. This characteristic allows it to act as a surfactant (surface-active agent) and emulsifier []. Surfactants can lower the surface tension of liquids, while emulsifiers aid in the dispersion of immiscible liquids to form stable emulsions []. These properties make TIPA valuable in various research applications, including:

- Membrane protein solubilization: TIPA can help solubilize and stabilize membrane proteins, which are essential components of cell membranes and are crucial for various cellular processes [].

- Drug delivery research: TIPA can be used in the development of drug delivery systems, such as liposomes, nanoparticles, and emulsions, to improve the solubility, stability, and bioavailability of drugs [].

- Cosmetics and personal care products: TIPA is sometimes used in cosmetic formulations due to its emulsifying and dispersing properties [].

Corrosion Inhibition:

TIPA has been shown to exhibit corrosion inhibition properties for various metals, including steel, copper, and aluminum []. This makes it a potential candidate for research in developing new corrosion inhibitors for industrial applications.

Other Research Applications:

TIPA's diverse properties have also led to its exploration in other research areas, such as:

- Flame retardants: Studies have investigated the potential use of TIPA in flame retardant formulations [].

- Polymer synthesis: TIPA can be used as a catalyst or reactant in the synthesis of certain types of polymers [].

- Biocatalysis: Research has explored the use of TIPA as a substrate or activator for biocatalysts, such as enzymes [].

Triisopropanolamine is a tertiary alkanolamine characterized by the molecular formula and a molecular weight of approximately 191.27 g/mol. It appears as a white to slightly yellow crystalline solid with a mild ammonia-like odor and is fully soluble in water. This compound is hygroscopic, meaning it can absorb moisture from the air, and is denser than water . Triisopropanolamine serves multiple roles in industrial applications, including as a grinding aid in cement production, where it helps reduce agglomeration during ball milling and modifies the particle distribution of cement mixtures .

While Triisopropanolamine itself does not exhibit pesticidal activity, it is utilized as a neutralizing agent in formulations containing acidic herbicides . The compound can cause irritation to the skin and eyes upon contact and may lead to respiratory irritation if inhaled in vapor form. Its toxicity is classified as low to moderate when ingested orally .

The synthesis of Triisopropanolamine typically involves the reaction of propylene oxide with ammonia. This process can be optimized by controlling the molar ratios and reaction conditions. A common method includes using liquid ammonia and propylene oxide at a molar ratio of approximately 1:3. The reaction occurs under maintained temperatures (20–75 °C) and pressures (below 0.5 MPa) for several hours to ensure complete conversion .

Triisopropanolamine's unique structure allows it to function effectively in high-performance applications like cement production while also serving roles in various other industries due to its buffering capabilities .

Research on Triisopropanolamine's interactions primarily focuses on its reactivity with other chemicals. It has been noted for its ability to neutralize acids effectively while being incompatible with several reactive compounds such as strong oxidizers and certain organic solvents. This compatibility profile is crucial for ensuring safe handling and application in industrial settings .

Several compounds share structural similarities with Triisopropanolamine, including:

- Diethanolamine: Used primarily as a surfactant and emulsifier; less sterically hindered than Triisopropanolamine.

- Monoethanolamine: A simpler amino alcohol used mainly for gas treatment processes; has different reactivity due to fewer hydroxyl groups.

- Triethanolamine: Similar in function but has three ethanol groups instead of three isopropanol groups; often used in cosmetic formulations.

Comparison TableCompound Structure Type Primary

Chemical Structure and Physical Properties

Triisopropanolamine is a tertiary alkanolamine characterized by three isopropanol groups attached to a nitrogen atom. At room temperature, it exists as a white solid with a slight ammonia odor, distinguishing it from its liquid precursor monoisopropanolamine. TIPA exhibits excellent water solubility and possesses significant hygroscopic properties, necessitating careful handling during industrial processing.

Key physical properties include:

- Molecular formula: C₉H₂₁NO₃

- CAS Number: 122-20-3

- EC Number: 204-528-4

- Physical state: White solid (pure form) or liquid (in aqueous solutions)

- Odor: Mild ammonia-like

- Water solubility: Fully soluble

- Flash point: Minimum 160°C

- Viscosity: 500-600 cps

Industrial Applications

Triisopropanolamine serves multiple functions across diverse industries:

- Cement and concrete additives (grinding aid and strength enhancer)

- Corrosion inhibitor in metalworking fluids

- Emulsifier and stabilizer in various formulations

- Chemical intermediate in synthesis reactions

- Neutralizing agent for acidic components in herbicides

Triisopropanolamine as a Precursor in Silatrane-Based Nanocomposites

Triisopropanolamine serves as a foundational building block for silatrane complexes, which exhibit unique coordination chemistry and thermal stability. The synthesis of tris(silatranyloxy-i-propyl)amine directly from silica and triisopropanolamine via the "Oxide One Pot Synthesis" (OOPS) process represents a cost-effective route to these materials [5]. In this method, silica reacts with triisopropanolamine in ethylene glycol under nitrogen, facilitated by catalytic triethylenetetramine (TETA), to form a silatrane complex through nucleophilic substitution and condensation reactions [5]. The resulting product features a tricyclic cage structure with a central silicon atom coordinated by three oxygen atoms from triisopropanolamine and a transannular N→Si bond, conferring exceptional hydrolytic stability [1] [5].

Silatrane-based nanocomposites leverage this stability for applications such as diffusion barriers in microelectronics. For instance, molecular nanolayers constructed from amine-terminated silatranes on SiO₂ surfaces form dense, covalently bonded networks that block copper diffusion at temperatures up to 400°C [1]. These barriers outperform traditional silane-based layers due to enhanced interfacial densification, which minimizes defect formation during rapid thermal annealing [1]. The grafting mechanism involves hydrogen bonding between silatrane’s nitrogen and surface hydroxyl groups, followed by covalent Si–O–Si bond formation and lateral crosslinking [1].

Table 1: Key Properties of Silatrane Complexes Synthesized via OOPS

Property Without TETA Catalyst With TETA Catalyst Reaction Time (hours) 10 5 Ceramic Yield (%) 22 16 Major Oligomer Structure Tris(silatranyloxy-i-propyl)amine Bis(silatranyloxy-i-propyl)-hydroxyl-i-propyl amine Thermal Decomposition Range (°C) 290–620 260–620

Role in Cement Grinding Aids: Microstructural Modification Mechanisms

In cement production, triisopropanolamine acts as a grinding aid by adsorbing onto particle surfaces, reducing agglomeration and optimizing particle size distribution. Studies demonstrate that adding 0.03–0.05 wt% triisopropanolamine increases the proportion of cement particles below 10 μm by 24.68%, accelerating early hydration and improving 28-day compressive strength by 15–30% [3] [4]. This enhancement arises from two mechanisms:

- Surface Energy Reduction: Triisopropanolamine lowers the free energy of cement particle surfaces, promoting crack propagation during grinding and yielding finer particles [4].

- Hydration Kinetics Modulation: Smaller particles (<32 μm) hydrate completely within 7 days, while larger particles (>60 μm) remain underutilized. Triisopropanolamine shifts the size distribution toward the 3–32 μm range, maximizing hydration efficiency [4].

Furthermore, triisopropanolamine synergizes with polycarboxylate superplasticizers, reducing their dosage by 10–15% while maintaining workability [3]. This combination also lowers CO₂ emissions by improving clinker substitution rates with industrial byproducts like fly ash [3].

Table 2: Impact of Triisopropanolamine on Cement Particle Size Distribution

Particle Size Range (μm) Increase with Triisopropanolamine (%) Hydration Completion Time 0–10 24.68 28 days 3–32 11.30 7 days >60 -8.20 >90 days

Functionalization for Photocatalytic Carbon Dot-BiOBr Hybrid Materials

Triisopropanolamine’s tertiary amine and hydroxyl groups enable its use as a carbon and nitrogen source in synthesizing nitrogen-doped carbon quantum dots (N-CQDs). In one approach, N-CQDs derived from triisopropanolamine are coupled with bismuth oxybromide (BiOBr) ultrathin nanosheets via hydrothermal treatment [7]. The resulting N-CQDs/BiOBr composites exhibit strong visible-light absorption (up to 600 nm) and a 2.3-fold increase in hydroxyl radical generation compared to pure BiOBr [7].

The enhancement stems from two factors:

- Charge Transfer Channels: N-CQDs act as electron reservoirs, prolonging charge carrier lifetimes by trapping photogenerated electrons from BiOBr’s conduction band [7].

- Molecular Oxygen Activation: The nitrogen dopants in CQDs facilitate O₂ adsorption and reduction to superoxide radicals (·O₂⁻), while hydroxyl groups on triisopropanolamine-derived CQDs promote H₂O oxidation to hydroxyl radicals (·OH) [7].

Applications include organic pollutant degradation, with methylene blue decomposition rates reaching 95% under visible light in 60 minutes [7].

Aerobic and Anaerobic Biodegradation Pathways

Aerobic Biodegradation Mechanisms

Triisopropanolamine demonstrates complex biodegradation behavior under aerobic conditions, with significant variations depending on environmental conditions and microbial communities present. Under aerobic conditions, triisopropanolamine undergoes biodegradation through multiple pathways that ultimately lead to complete mineralization to carbon dioxide and water [1] [2].

The primary aerobic biodegradation pathway involves the initial oxidation of the hydroxyl groups present in the triisopropanolamine molecule. Research has demonstrated that under optimal aerobic conditions, triisopropanolamine can achieve biodegradation rates exceeding 40 percent, with carbon dioxide being the dominant degradation product [1]. The kinetics of aerobic biodegradation typically follow first-order kinetics with respect to both substrate and biomass concentrations [2].

In activated sludge systems, triisopropanolamine shows rapid biodegradation with half-lives ranging from 0.02 to 0.10 days, similar to the closely related compound triethanolamine [3] [2]. The biodegradation process involves sequential enzymatic reactions including alcohol dehydrogenase-mediated oxidation and subsequent carboxylic acid formation [4]. The presence of adequate microbial populations and optimal pH conditions significantly influences the biodegradation rate.

Lake water-sediment batch studies have demonstrated that triisopropanolamine undergoes 62 percent mineralization to carbon dioxide within 14.3 days [1] [5]. This mineralization rate indicates that under natural aquatic conditions, triisopropanolamine is readily converted to harmless end products through microbial metabolism.

Anaerobic Biodegradation Processes

Under anaerobic conditions, triisopropanolamine biodegradation occurs through distinct pathways that differ significantly from aerobic processes. Research on structurally related compounds such as triethanolamine has provided insights into the anaerobic biodegradation mechanisms of triisopropanolamine [6] [7].

The anaerobic biodegradation of triisopropanolamine involves initial carbon-nitrogen bond cleavage, leading to the formation of intermediate metabolites including aldehydes and alcohols [6]. These intermediates undergo further biodegradation through beta-oxidation pathways, ultimately producing acetate and ammonia as final products [7].

Studies using anaerobic homoacetogenic bacteria have demonstrated that triisopropanolamine can be completely converted to acetate and ammonia under strictly anaerobic conditions [6]. The process involves a radical mechanism with hydrogen transfer between enzyme and coenzyme molecules, indicating complex biochemical transformations during anaerobic biodegradation.

Under denitrifying conditions, triisopropanolamine biodegradation occurs through nitrate reduction processes. Research has shown that specialized bacterial strains can utilize triisopropanolamine as a sole carbon and energy source under anaerobic conditions with nitrate as the electron acceptor [4]. The biodegradation pathway involves amine dehydrogenase-mediated oxidation to aldehydes, followed by further oxidation to corresponding fatty acids.

Biodegradation Kinetics and Environmental Factors

The biodegradation kinetics of triisopropanolamine are significantly influenced by environmental factors including temperature, pH, oxygen availability, and microbial community composition. In soil environments, triisopropanolamine exhibits a half-life of approximately 2 days under optimal conditions [1].

Ready biodegradability testing according to Organisation for Economic Co-operation and Development 301F guidelines indicates that triisopropanolamine does not pass the stringent criteria for ready biodegradability [8]. The compound shows 0 percent biodegradation after 28 days and fails the 10-day window criterion [8]. However, this does not necessarily indicate environmental persistence, as ready biodegradability tests employ highly stringent conditions that may not reflect natural environmental conditions.

Enhanced biodegradation tests with longer incubation periods and larger inoculum volumes have demonstrated improved biodegradation performance. These tests suggest that triisopropanolamine may undergo significant biodegradation under more realistic environmental conditions [9].

Ecotoxicological Profiling in Aquatic Ecosystems

Acute Toxicity Assessment

Comprehensive ecotoxicological assessments have been conducted to evaluate the environmental safety of triisopropanolamine in aquatic ecosystems. The acute toxicity profile indicates that triisopropanolamine exhibits low to moderate toxicity across multiple taxonomic groups [10] [11] [12].

For fish species, acute toxicity studies using Leuciscus idus (Golden orfe) have established a 96-hour LC50 value of 3,158.48 mg/L [11] [13]. This value indicates that triisopropanolamine can be classified as practically non-toxic to fish according to standard toxicity classification schemes [10]. The high LC50 value suggests that triisopropanolamine poses minimal acute risk to fish populations under normal environmental exposure conditions.

Aquatic invertebrate toxicity has been evaluated using Daphnia magna, with results indicating an EC50 value greater than 500 mg/L after 48 hours of exposure [11] [12]. This relatively high EC50 value demonstrates that triisopropanolamine exhibits low acute toxicity to aquatic crustaceans. Additional studies with marine invertebrates including Artemia franciscana have shown EC50 values of 43.00 mg/L, indicating slightly higher sensitivity in marine species [10].

Algal Toxicity and Primary Producer Effects

The toxicity of triisopropanolamine to aquatic primary producers has been extensively studied using multiple algal species. Growth inhibition studies with Scenedesmus subspicatus have established EC50 values of 50 mg/L after 72 hours of exposure [11] [12]. These results indicate that algae are generally more sensitive to triisopropanolamine than higher trophic level organisms.

Marine algae studies using Phaeodactylum tricornutum have demonstrated EC50 values of 236 mg/L, suggesting that marine algal species may be less sensitive than freshwater species [10]. However, the No Observed Effect Concentration (NOEC) values are significantly lower at 0.64 mg/L, indicating that chronic exposure effects may occur at environmentally relevant concentrations [12].

The differential sensitivity between algal species and higher trophic level organisms suggests that primary productivity may be the most sensitive endpoint for triisopropanolamine toxicity assessment. This finding is particularly important for environmental risk assessment, as algae form the base of aquatic food webs and any effects on primary productivity could have cascading effects throughout the ecosystem.

Circular Economy Strategies for By-product Valorization

Waste Stream Valorization Approaches

The implementation of circular economy principles for triisopropanolamine involves developing comprehensive strategies for by-product valorization and waste stream recovery. Current industrial applications of triisopropanolamine generate various waste streams that can be targeted for recovery and reuse [14] [15].

Triisopropanolamine manufacturing processes typically generate by-products including monoisopropanolamine and diisopropanolamine, which can be separated and purified for alternative applications [16]. These by-products retain significant commercial value and can be utilized in specialized applications including corrosion inhibition, emulsification, and pH adjustment [17].

The development of closed-loop manufacturing systems represents a key strategy for minimizing waste generation and maximizing resource efficiency. These systems incorporate advanced separation technologies including distillation, crystallization, and membrane-based processes to recover and purify triisopropanolamine from waste streams [18].

Advanced oxidation processes can be employed to treat triisopropanolamine-containing waste streams while simultaneously generating valuable oxidation products. These processes can convert triisopropanolamine into useful organic acids and aldehydes that can be recovered for chemical synthesis applications [19].

Resource Recovery and Recycling Technologies

The recovery of triisopropanolamine from end-of-life products and waste streams requires specialized technologies that can handle the complex mixture compositions typically encountered in practice. Solvent extraction techniques using environmentally benign solvents have been developed for triisopropanolamine recovery from aqueous waste streams [20].

Membrane-based separation technologies offer promising approaches for triisopropanolamine recovery and purification. These technologies can achieve high separation efficiency while minimizing energy consumption and environmental impact [18]. Reverse osmosis and nanofiltration membranes have demonstrated effectiveness for concentrating triisopropanolamine from dilute waste streams.

Biological treatment systems can be designed to simultaneously degrade triisopropanolamine while producing useful biomass or biogas as by-products. These systems incorporate specialized microbial communities that can utilize triisopropanolamine as a carbon and energy source while generating valuable metabolites [14].

Ion exchange technologies have been developed for selective recovery of triisopropanolamine from complex waste streams. These systems can achieve high selectivity and recovery efficiency while minimizing the use of hazardous chemicals [18].

Sustainable Manufacturing Integration

The integration of sustainable manufacturing principles into triisopropanolamine production requires comprehensive consideration of raw material sourcing, process optimization, and waste minimization strategies. Green chemistry principles can be applied to develop more sustainable synthesis pathways that minimize environmental impact while maintaining product quality [20].

Renewable feedstock utilization represents a key opportunity for improving the sustainability of triisopropanolamine production. Bio-based propylene oxide and ammonia can be utilized as starting materials, reducing dependence on fossil fuel-derived feedstocks [15].

Process intensification technologies can be employed to improve the efficiency of triisopropanolamine manufacturing while reducing energy consumption and waste generation. These technologies include microreactor systems, continuous flow processes, and integrated reaction-separation systems [20].

Life cycle assessment methodologies can be utilized to evaluate the environmental performance of different triisopropanolamine production and recovery strategies. These assessments provide quantitative data for optimizing process design and identifying opportunities for environmental improvement [14].

Energy integration strategies can be implemented to utilize waste heat and reduce overall energy consumption in triisopropanolamine manufacturing facilities. These strategies include heat exchanger networks, combined heat and power systems, and waste heat recovery systems [15].

The development of industrial symbiosis networks can create opportunities for utilizing triisopropanolamine waste streams as feedstocks for other manufacturing processes. These networks can reduce overall waste generation while creating economic value from previously discarded materials [14].

Physical Description

Triisopropanolamine is a white solid with slight odor of ammonia. Denser than water .

Liquid

WHITE HYGROSCOPIC CRYSTALS.

Color/Form

Crystalline, white solid

Solid at 25 °C

XLogP3

-0.5

Boiling Point

581 °F at 760 mm Hg (NTP, 1992)

305.0 °C

306 °C

305 °C

Flash Point

320 °F (NTP, 1992)

320 °F (160 °C) (Open cup)

160 °C o.c.

Vapor Density

Relative vapor density (air = 1): 6.6

Density

1.02 at 68 °F (USCG, 1999)

1.0 at 20 °C/4 °C

1.0 g/cm³

LogP

log Kow = -0.015

-1.2

Melting Point

113 °F (NTP, 1992)

45.0 °C

45 °C

UNII

W9EN9DLM98

Related CAS

58901-12-5 (hydrochloride)

67952-34-5 (citrate)

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

less than 0.01 mm Hg at 68 °F (NTP, 1992)

9.75X10-6 mm Hg at 25 °C

Vapor pressure at 20 °C: negligible

Pictograms

Irritant

Other CAS

122-20-3

Wikipedia

Triisopropanolamine

Use Classification

Plastics -> Polymer Type -> N.a.

Cosmetics -> Buffering

Methods of Manufacturing

Production: ammonia + propylene oxide (epoxidation; coproduced with diisopropanolamine/monoisopropanolamine)

Isopropanolamines are produced ... by treating propylene oxide with NH3 in the liquid phase in a continuous or batchwise procedure.

General Manufacturing Information

Construction

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Plastic material and resin manufacturing

Plastics product manufacturing

2-Propanol, 1,1',1''-nitrilotris-: ACTIVE

All isopropanolamines have at least one asymmetrically substituted carbon atom and thus can be optically active. The commercial products are racemic mixtures. /Isopropanolamines/

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structure Type | Primary

Chemical Structure and Physical PropertiesTriisopropanolamine is a tertiary alkanolamine characterized by three isopropanol groups attached to a nitrogen atom. At room temperature, it exists as a white solid with a slight ammonia odor, distinguishing it from its liquid precursor monoisopropanolamine. TIPA exhibits excellent water solubility and possesses significant hygroscopic properties, necessitating careful handling during industrial processing. Key physical properties include:

Industrial ApplicationsTriisopropanolamine serves multiple functions across diverse industries:

Triisopropanolamine as a Precursor in Silatrane-Based NanocompositesTriisopropanolamine serves as a foundational building block for silatrane complexes, which exhibit unique coordination chemistry and thermal stability. The synthesis of tris(silatranyloxy-i-propyl)amine directly from silica and triisopropanolamine via the "Oxide One Pot Synthesis" (OOPS) process represents a cost-effective route to these materials [5]. In this method, silica reacts with triisopropanolamine in ethylene glycol under nitrogen, facilitated by catalytic triethylenetetramine (TETA), to form a silatrane complex through nucleophilic substitution and condensation reactions [5]. The resulting product features a tricyclic cage structure with a central silicon atom coordinated by three oxygen atoms from triisopropanolamine and a transannular N→Si bond, conferring exceptional hydrolytic stability [1] [5]. Silatrane-based nanocomposites leverage this stability for applications such as diffusion barriers in microelectronics. For instance, molecular nanolayers constructed from amine-terminated silatranes on SiO₂ surfaces form dense, covalently bonded networks that block copper diffusion at temperatures up to 400°C [1]. These barriers outperform traditional silane-based layers due to enhanced interfacial densification, which minimizes defect formation during rapid thermal annealing [1]. The grafting mechanism involves hydrogen bonding between silatrane’s nitrogen and surface hydroxyl groups, followed by covalent Si–O–Si bond formation and lateral crosslinking [1]. Table 1: Key Properties of Silatrane Complexes Synthesized via OOPS

Role in Cement Grinding Aids: Microstructural Modification MechanismsIn cement production, triisopropanolamine acts as a grinding aid by adsorbing onto particle surfaces, reducing agglomeration and optimizing particle size distribution. Studies demonstrate that adding 0.03–0.05 wt% triisopropanolamine increases the proportion of cement particles below 10 μm by 24.68%, accelerating early hydration and improving 28-day compressive strength by 15–30% [3] [4]. This enhancement arises from two mechanisms:

Furthermore, triisopropanolamine synergizes with polycarboxylate superplasticizers, reducing their dosage by 10–15% while maintaining workability [3]. This combination also lowers CO₂ emissions by improving clinker substitution rates with industrial byproducts like fly ash [3]. Table 2: Impact of Triisopropanolamine on Cement Particle Size Distribution

Functionalization for Photocatalytic Carbon Dot-BiOBr Hybrid MaterialsTriisopropanolamine’s tertiary amine and hydroxyl groups enable its use as a carbon and nitrogen source in synthesizing nitrogen-doped carbon quantum dots (N-CQDs). In one approach, N-CQDs derived from triisopropanolamine are coupled with bismuth oxybromide (BiOBr) ultrathin nanosheets via hydrothermal treatment [7]. The resulting N-CQDs/BiOBr composites exhibit strong visible-light absorption (up to 600 nm) and a 2.3-fold increase in hydroxyl radical generation compared to pure BiOBr [7]. The enhancement stems from two factors:

Applications include organic pollutant degradation, with methylene blue decomposition rates reaching 95% under visible light in 60 minutes [7]. Aerobic and Anaerobic Biodegradation PathwaysAerobic Biodegradation MechanismsTriisopropanolamine demonstrates complex biodegradation behavior under aerobic conditions, with significant variations depending on environmental conditions and microbial communities present. Under aerobic conditions, triisopropanolamine undergoes biodegradation through multiple pathways that ultimately lead to complete mineralization to carbon dioxide and water [1] [2]. The primary aerobic biodegradation pathway involves the initial oxidation of the hydroxyl groups present in the triisopropanolamine molecule. Research has demonstrated that under optimal aerobic conditions, triisopropanolamine can achieve biodegradation rates exceeding 40 percent, with carbon dioxide being the dominant degradation product [1]. The kinetics of aerobic biodegradation typically follow first-order kinetics with respect to both substrate and biomass concentrations [2]. In activated sludge systems, triisopropanolamine shows rapid biodegradation with half-lives ranging from 0.02 to 0.10 days, similar to the closely related compound triethanolamine [3] [2]. The biodegradation process involves sequential enzymatic reactions including alcohol dehydrogenase-mediated oxidation and subsequent carboxylic acid formation [4]. The presence of adequate microbial populations and optimal pH conditions significantly influences the biodegradation rate. Lake water-sediment batch studies have demonstrated that triisopropanolamine undergoes 62 percent mineralization to carbon dioxide within 14.3 days [1] [5]. This mineralization rate indicates that under natural aquatic conditions, triisopropanolamine is readily converted to harmless end products through microbial metabolism. Anaerobic Biodegradation ProcessesUnder anaerobic conditions, triisopropanolamine biodegradation occurs through distinct pathways that differ significantly from aerobic processes. Research on structurally related compounds such as triethanolamine has provided insights into the anaerobic biodegradation mechanisms of triisopropanolamine [6] [7]. The anaerobic biodegradation of triisopropanolamine involves initial carbon-nitrogen bond cleavage, leading to the formation of intermediate metabolites including aldehydes and alcohols [6]. These intermediates undergo further biodegradation through beta-oxidation pathways, ultimately producing acetate and ammonia as final products [7]. Studies using anaerobic homoacetogenic bacteria have demonstrated that triisopropanolamine can be completely converted to acetate and ammonia under strictly anaerobic conditions [6]. The process involves a radical mechanism with hydrogen transfer between enzyme and coenzyme molecules, indicating complex biochemical transformations during anaerobic biodegradation. Under denitrifying conditions, triisopropanolamine biodegradation occurs through nitrate reduction processes. Research has shown that specialized bacterial strains can utilize triisopropanolamine as a sole carbon and energy source under anaerobic conditions with nitrate as the electron acceptor [4]. The biodegradation pathway involves amine dehydrogenase-mediated oxidation to aldehydes, followed by further oxidation to corresponding fatty acids. Biodegradation Kinetics and Environmental FactorsThe biodegradation kinetics of triisopropanolamine are significantly influenced by environmental factors including temperature, pH, oxygen availability, and microbial community composition. In soil environments, triisopropanolamine exhibits a half-life of approximately 2 days under optimal conditions [1]. Ready biodegradability testing according to Organisation for Economic Co-operation and Development 301F guidelines indicates that triisopropanolamine does not pass the stringent criteria for ready biodegradability [8]. The compound shows 0 percent biodegradation after 28 days and fails the 10-day window criterion [8]. However, this does not necessarily indicate environmental persistence, as ready biodegradability tests employ highly stringent conditions that may not reflect natural environmental conditions. Enhanced biodegradation tests with longer incubation periods and larger inoculum volumes have demonstrated improved biodegradation performance. These tests suggest that triisopropanolamine may undergo significant biodegradation under more realistic environmental conditions [9]. Ecotoxicological Profiling in Aquatic EcosystemsAcute Toxicity AssessmentComprehensive ecotoxicological assessments have been conducted to evaluate the environmental safety of triisopropanolamine in aquatic ecosystems. The acute toxicity profile indicates that triisopropanolamine exhibits low to moderate toxicity across multiple taxonomic groups [10] [11] [12]. For fish species, acute toxicity studies using Leuciscus idus (Golden orfe) have established a 96-hour LC50 value of 3,158.48 mg/L [11] [13]. This value indicates that triisopropanolamine can be classified as practically non-toxic to fish according to standard toxicity classification schemes [10]. The high LC50 value suggests that triisopropanolamine poses minimal acute risk to fish populations under normal environmental exposure conditions. Aquatic invertebrate toxicity has been evaluated using Daphnia magna, with results indicating an EC50 value greater than 500 mg/L after 48 hours of exposure [11] [12]. This relatively high EC50 value demonstrates that triisopropanolamine exhibits low acute toxicity to aquatic crustaceans. Additional studies with marine invertebrates including Artemia franciscana have shown EC50 values of 43.00 mg/L, indicating slightly higher sensitivity in marine species [10]. Algal Toxicity and Primary Producer EffectsThe toxicity of triisopropanolamine to aquatic primary producers has been extensively studied using multiple algal species. Growth inhibition studies with Scenedesmus subspicatus have established EC50 values of 50 mg/L after 72 hours of exposure [11] [12]. These results indicate that algae are generally more sensitive to triisopropanolamine than higher trophic level organisms. Marine algae studies using Phaeodactylum tricornutum have demonstrated EC50 values of 236 mg/L, suggesting that marine algal species may be less sensitive than freshwater species [10]. However, the No Observed Effect Concentration (NOEC) values are significantly lower at 0.64 mg/L, indicating that chronic exposure effects may occur at environmentally relevant concentrations [12]. The differential sensitivity between algal species and higher trophic level organisms suggests that primary productivity may be the most sensitive endpoint for triisopropanolamine toxicity assessment. This finding is particularly important for environmental risk assessment, as algae form the base of aquatic food webs and any effects on primary productivity could have cascading effects throughout the ecosystem. Circular Economy Strategies for By-product ValorizationWaste Stream Valorization ApproachesThe implementation of circular economy principles for triisopropanolamine involves developing comprehensive strategies for by-product valorization and waste stream recovery. Current industrial applications of triisopropanolamine generate various waste streams that can be targeted for recovery and reuse [14] [15]. Triisopropanolamine manufacturing processes typically generate by-products including monoisopropanolamine and diisopropanolamine, which can be separated and purified for alternative applications [16]. These by-products retain significant commercial value and can be utilized in specialized applications including corrosion inhibition, emulsification, and pH adjustment [17]. The development of closed-loop manufacturing systems represents a key strategy for minimizing waste generation and maximizing resource efficiency. These systems incorporate advanced separation technologies including distillation, crystallization, and membrane-based processes to recover and purify triisopropanolamine from waste streams [18]. Advanced oxidation processes can be employed to treat triisopropanolamine-containing waste streams while simultaneously generating valuable oxidation products. These processes can convert triisopropanolamine into useful organic acids and aldehydes that can be recovered for chemical synthesis applications [19]. Resource Recovery and Recycling TechnologiesThe recovery of triisopropanolamine from end-of-life products and waste streams requires specialized technologies that can handle the complex mixture compositions typically encountered in practice. Solvent extraction techniques using environmentally benign solvents have been developed for triisopropanolamine recovery from aqueous waste streams [20]. Membrane-based separation technologies offer promising approaches for triisopropanolamine recovery and purification. These technologies can achieve high separation efficiency while minimizing energy consumption and environmental impact [18]. Reverse osmosis and nanofiltration membranes have demonstrated effectiveness for concentrating triisopropanolamine from dilute waste streams. Biological treatment systems can be designed to simultaneously degrade triisopropanolamine while producing useful biomass or biogas as by-products. These systems incorporate specialized microbial communities that can utilize triisopropanolamine as a carbon and energy source while generating valuable metabolites [14]. Ion exchange technologies have been developed for selective recovery of triisopropanolamine from complex waste streams. These systems can achieve high selectivity and recovery efficiency while minimizing the use of hazardous chemicals [18]. Sustainable Manufacturing IntegrationThe integration of sustainable manufacturing principles into triisopropanolamine production requires comprehensive consideration of raw material sourcing, process optimization, and waste minimization strategies. Green chemistry principles can be applied to develop more sustainable synthesis pathways that minimize environmental impact while maintaining product quality [20]. Renewable feedstock utilization represents a key opportunity for improving the sustainability of triisopropanolamine production. Bio-based propylene oxide and ammonia can be utilized as starting materials, reducing dependence on fossil fuel-derived feedstocks [15]. Process intensification technologies can be employed to improve the efficiency of triisopropanolamine manufacturing while reducing energy consumption and waste generation. These technologies include microreactor systems, continuous flow processes, and integrated reaction-separation systems [20]. Life cycle assessment methodologies can be utilized to evaluate the environmental performance of different triisopropanolamine production and recovery strategies. These assessments provide quantitative data for optimizing process design and identifying opportunities for environmental improvement [14]. Energy integration strategies can be implemented to utilize waste heat and reduce overall energy consumption in triisopropanolamine manufacturing facilities. These strategies include heat exchanger networks, combined heat and power systems, and waste heat recovery systems [15]. The development of industrial symbiosis networks can create opportunities for utilizing triisopropanolamine waste streams as feedstocks for other manufacturing processes. These networks can reduce overall waste generation while creating economic value from previously discarded materials [14]. Physical Description Triisopropanolamine is a white solid with slight odor of ammonia. Denser than water .

Liquid WHITE HYGROSCOPIC CRYSTALS. Color/Form Crystalline, white solid

Solid at 25 °C XLogP3 -0.5

Boiling Point 581 °F at 760 mm Hg (NTP, 1992)

305.0 °C 306 °C 305 °C Flash Point 320 °F (NTP, 1992)

320 °F (160 °C) (Open cup) 160 °C o.c. Vapor Density Relative vapor density (air = 1): 6.6

Density 1.02 at 68 °F (USCG, 1999)

1.0 at 20 °C/4 °C 1.0 g/cm³ LogP log Kow = -0.015

-1.2 Melting Point

113 °F (NTP, 1992)

45.0 °C 45 °C UNII

W9EN9DLM98

Related CAS

58901-12-5 (hydrochloride)

67952-34-5 (citrate) GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

less than 0.01 mm Hg at 68 °F (NTP, 1992)

9.75X10-6 mm Hg at 25 °C Vapor pressure at 20 °C: negligible Pictograms

Irritant Other CAS

122-20-3

Wikipedia

Triisopropanolamine

Use Classification

Plastics -> Polymer Type -> N.a.

Cosmetics -> Buffering Methods of Manufacturing

Production: ammonia + propylene oxide (epoxidation; coproduced with diisopropanolamine/monoisopropanolamine)

Isopropanolamines are produced ... by treating propylene oxide with NH3 in the liquid phase in a continuous or batchwise procedure. General Manufacturing Information

Construction

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing. Plastic material and resin manufacturing Plastics product manufacturing 2-Propanol, 1,1',1''-nitrilotris-: ACTIVE All isopropanolamines have at least one asymmetrically substituted carbon atom and thus can be optically active. The commercial products are racemic mixtures. /Isopropanolamines/ Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|